molecular formula C15H17F4NO3 B4995615 2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate CAS No. 5586-55-0

2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate

Cat. No.: B4995615
CAS No.: 5586-55-0
M. Wt: 335.29 g/mol
InChI Key: UADPEBJWQVTPBO-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate is a fluorinated organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of fluorine atoms, imparts distinct chemical properties that make it valuable in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Preparation of 2,2,3,3-tetrafluoropropyl alcohol: : This is achieved by the fluorination of propene using a suitable fluorinating agent.

  • Formation of the ester: : The alcohol is then reacted with 5-[(2-methylphenyl)amino]-5-oxopentanoic acid in the presence of a catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: : Fluorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids and ketones.

  • Reduction: : Alcohols and amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex fluorinated molecules. Its unique properties make it suitable for studying fluorine chemistry and developing new fluorinated materials.

Biology

In biological research, the compound can be used as a probe to study biological systems. Its fluorinated structure allows for tracking and imaging in biological tissues.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry

In industry, the compound is used in the production of fluorinated polymers and other materials. Its properties contribute to the development of advanced materials with enhanced chemical and physical properties.

Mechanism of Action

The mechanism by which 2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to receptors or enzymes, leading to a biological response.

Molecular Targets and Pathways

  • Receptors: : The compound may bind to specific receptors, altering their activity.

  • Enzymes: : It can inhibit or activate certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoropropyl methacrylate: : Similar in structure but used primarily in polymer chemistry.

  • 1,1,1,3,3,3-Hexafluoropropyl methacrylate: : Another fluorinated compound with applications in material science.

Uniqueness

2,2,3,3-Tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate is unique due to its specific functional groups and the presence of fluorine atoms, which impart distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 5-(2-methylanilino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4NO3/c1-10-5-2-3-6-11(10)20-12(21)7-4-8-13(22)23-9-15(18,19)14(16)17/h2-3,5-6,14H,4,7-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADPEBJWQVTPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367282
Record name 2,2,3,3-Tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5586-55-0
Record name 2,2,3,3-Tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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